![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9](/img/structure/B1265999.png)

4-Bromobenzo[a]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

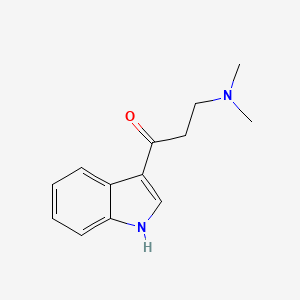

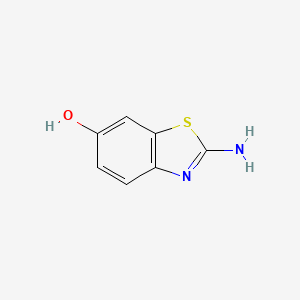

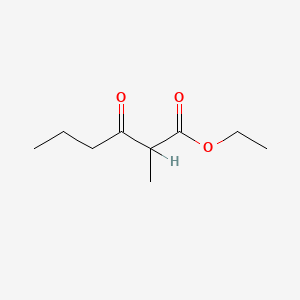

4-Bromobenzo[a]anthracene is an organic compound with the molecular formula C18H11Br . It is a crystalline powder that can range in color from light yellow to green .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzo[a]anthracene consists of an anthracene core with a bromine atom attached . The IUPAC name for this compound is 4-bromobenzo[a]anthracene .Physical And Chemical Properties Analysis

4-Bromobenzo[a]anthracene has a melting point of 215-216°C, a boiling point of 483°C, and a density of 1.477 . It is a crystalline powder that can range in color from light yellow to green .Applications De Recherche Scientifique

- Anthracene derivatives are used in the development of organic materials such as OLEDs and OFETs .

- The methods of application involve the integration of anthracene units into these devices .

- The results have shown that OLEDs fabricated with anthracene derivatives are effective light emitters .

- Anthracene derivatives are also used in the creation of polymeric materials .

- The application involves the use of anthracene’s photophysical properties to develop these materials .

- The outcomes have shown that these materials possess interesting photochemical and photophysical properties .

- Anthracene derivatives, including 4-Bromobenzo[a]anthracene, can undergo photodimerization .

- This process involves the reaction of anthracene under UV illumination .

- The results of this process can be used in the fabrication of novel photoresponsive materials .

- Anthracene derivatives are synthesized for various applications in chemistry and materials science .

- The methods of synthesis include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .

- The outcomes of these synthesis methods have led to the creation of a variety of anthracene derivatives with useful properties .

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymeric Materials

Photodimerization

Synthesis of Anthracene Derivatives

- Anthracene derivatives have been used for chemosensor activity .

- The application involves the use of anthracene’s photophysical properties to develop these sensors .

- The outcomes have shown that these sensors can effectively detect certain chemicals .

Chemosensor Activity

Photocatalytic Activity

- Anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages .

- The application involves the use of anthracene’s unique photophysical and chemical features .

- The outcomes have shown that the embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

- The functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties .

- The application involves the use of 2,6-di(pyrid-2-yl)anthracene to access linearly extended acene derivatives .

- The outcomes have shown that these derivatives possess advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization .

Supramolecular Assemblies

Optoelectronic Properties and Singlet O2 Sensitization

Safety And Hazards

Orientations Futures

Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Propriétés

IUPAC Name |

4-bromobenzo[a]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKEMDEUCXCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210953 |

Source

|

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[a]anthracene | |

CAS RN |

61921-39-9 |

Source

|

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)